An In-Depth Technical Guide to Ethyl 5-Aminoquinoline-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 5-Aminoquinoline-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-aminoquinoline-2-carboxylate is a versatile heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its unique structural arrangement, featuring a quinoline core functionalized with a reactive amino group and an ethyl ester, positions it as a valuable scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The quinoline moiety itself is a well-established pharmacophore, present in numerous approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-aminoquinoline-2-carboxylate, its synthesis, reactivity, and its pivotal role as an intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibition.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its suitability for various analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 1447608-15-2 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 106-109 °C | [2] |
| Boiling Point | 401.4 ± 30.0 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [4] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a publicly available, fully assigned spectrum for Ethyl 5-aminoquinoline-2-carboxylate is not readily found in the searched literature, data for closely related 5-aminoquinoline and other quinoline carboxylate derivatives provide a strong basis for predicting its spectral features. Researchers synthesizing or using this compound should perform their own analytical characterization for verification.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns being influenced by the positions of the amino and ethyl carboxylate groups. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The amino group (-NH₂) protons will likely appear as a broad singlet.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for all twelve carbon atoms in the molecule. The carbonyl carbon of the ester group will resonate at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing ester group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and various C-H and C=C stretching and bending vibrations of the aromatic quinoline ring.
Synthesis and Reactivity
The synthesis of Ethyl 5-aminoquinoline-2-carboxylate typically involves multi-step sequences, often starting from simpler aromatic precursors. While a specific, detailed protocol for its synthesis was not found in the provided search results, a general and logical synthetic approach can be outlined based on established quinoline synthesis methodologies.
General Synthetic Approach
A plausible synthetic route would involve the construction of the quinoline ring system followed by the introduction or modification of the functional groups. One common method for quinoline synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
Figure 1: A generalized workflow for the synthesis of Ethyl 5-aminoquinoline-2-carboxylate.
Step-by-Step Conceptual Protocol:
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Friedländer-type Condensation: A substituted o-nitrobenzaldehyde could be condensed with a compound containing an activated methylene group, such as ethyl pyruvate, in the presence of a base or acid catalyst. This would lead to the formation of the quinoline ring system.
-
Esterification (if necessary): If the carboxylate group is not introduced in the first step, the corresponding quinoline-2-carboxylic acid could be esterified using ethanol under acidic conditions to yield the ethyl ester.
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Reduction of the Nitro Group: The nitro group at the 5-position would then be reduced to the primary amino group. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Chemical Reactivity
The chemical reactivity of Ethyl 5-aminoquinoline-2-carboxylate is dictated by its three key functional components: the quinoline ring, the primary amino group, and the ethyl ester.
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Amino Group: The primary amino group at the 5-position is a nucleophilic center and can readily undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for introducing diverse side chains.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.
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-
Quinoline Ring: The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing amino and ester groups. The amino group is a strong activating group and an ortho-, para-director, while the ester group is a deactivating group and a meta-director.
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Ethyl Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification reactions.
Figure 2: Key chemical reactions of Ethyl 5-aminoquinoline-2-carboxylate.
Applications in Drug Discovery
The structural features of Ethyl 5-aminoquinoline-2-carboxylate make it a highly valuable starting material for the synthesis of biologically active compounds, particularly in the field of oncology. The quinoline scaffold is a common feature in many kinase inhibitors, and the amino group at the 5-position provides a convenient handle for introducing substituents that can interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.
Role as a Kinase Inhibitor Precursor
Numerous studies have demonstrated the importance of the quinoline core in the design of inhibitors for various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in cancer therapy[5][6]. The general strategy involves using the amino group of Ethyl 5-aminoquinoline-2-carboxylate to append a variety of heterocyclic or aromatic moieties that can occupy the ATP-binding pocket of the kinase.
Figure 3: Workflow for the utilization of Ethyl 5-aminoquinoline-2-carboxylate in kinase inhibitor discovery.
The development of dual EGFR/HER-2 inhibitors is an active area of research, and quinoline-based compounds have shown significant promise[5]. By modifying the structure of Ethyl 5-aminoquinoline-2-carboxylate, researchers can fine-tune the selectivity and potency of the resulting inhibitors.
Safety and Handling
Based on the available safety data, Ethyl 5-aminoquinoline-2-carboxylate should be handled with care in a laboratory setting.
Hazard Identification:
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
-
Signal Word: Warning[1].
Recommended Precautions:
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Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood[2].
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[2].
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Storage: Store in a dry, sealed container in a cool, well-ventilated place. For long-term storage, refrigeration is recommended[1][7].
First Aid Measures:
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If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[2].
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2].
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[2].
Conclusion
Ethyl 5-aminoquinoline-2-carboxylate is a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of novel bioactive molecules. In particular, its role as a scaffold for the development of kinase inhibitors highlights its importance in the ongoing search for new and effective cancer therapies. Researchers and scientists working in this field will find this compound to be a valuable tool in their synthetic and drug development endeavors. As with all chemical reagents, adherence to proper safety and handling procedures is paramount to ensure a safe and productive research environment.
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